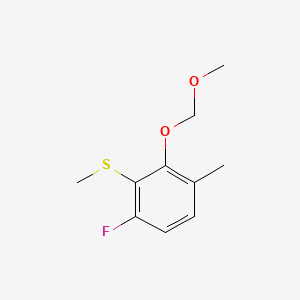
(6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane: is an organic compound that belongs to the class of aromatic sulfides. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring, along with a methylsulfane group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2-hydroxy-3-methylphenol and methylthiol.
Methoxymethylation: The hydroxyl group of 6-fluoro-2-hydroxy-3-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Thioether Formation: The protected phenol is then reacted with methylthiol in the presence of a suitable catalyst, such as a transition metal catalyst, to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino-substituted or alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to impart specific properties, such as increased thermal stability or chemical resistance.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study the interactions of sulfides with biological molecules.
Industry:
Agriculture: The compound may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Chemical Manufacturing: It can serve as an intermediate in the production of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic cycles. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- (6-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)phenyl)(methyl)sulfane
- (6-Fluoro-2-methoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane
Comparison:
- Structural Differences: The similar compounds listed above differ in the presence of trifluoromethyl groups instead of a methyl group. This substitution can significantly alter the compound’s chemical properties, such as its reactivity and stability.
- Reactivity: The presence of trifluoromethyl groups can increase the compound’s electron-withdrawing ability, making it more reactive towards nucleophiles.
- Applications: While (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane may be more suitable for applications requiring less electron-withdrawing effects, its trifluoromethyl analogs may be preferred in scenarios where increased reactivity is beneficial.
Eigenschaften
Molekularformel |
C10H13FO2S |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-fluoro-3-(methoxymethoxy)-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FO2S/c1-7-4-5-8(11)10(14-3)9(7)13-6-12-2/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
XITWWISMCSBHPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)SC)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)

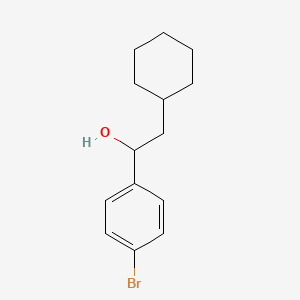

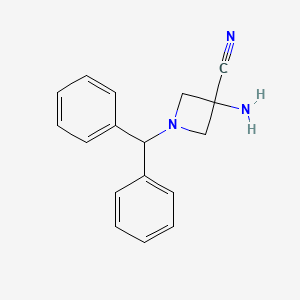
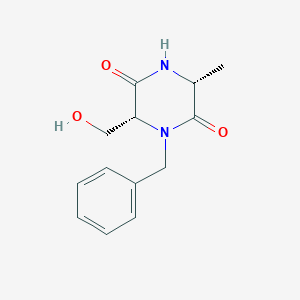
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)

![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
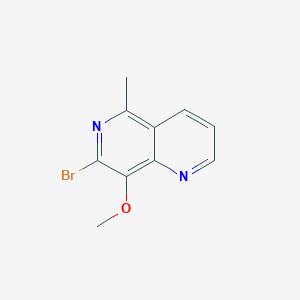
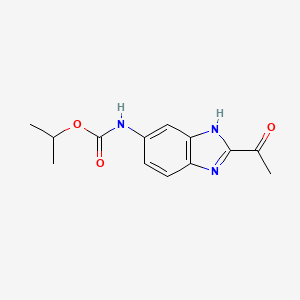
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

